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Abstract

Risdiplam (trade name Evrysdi®) is a first-in-class, orally bioavailable small molecule
designed to treat spinal muscular atrophy (SMA), a rare and devastating neuromuscular
disorder. It functions as a survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA)
splicing modifier, increasing the production of functional SMN protein, which is deficient in
individuals with SMA. This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, mechanism of action, and key experimental
methodologies related to Risdiplam, intended for a scientific audience.

Chemical Structure and Identifiers

Risdiplam is a complex heterocyclic molecule. Its chemical identity is defined by the following
identifiers:
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Identifier Value

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-
IUPAC Name dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-
a]pyrimidin-4-one[1][2]

CAS Number 1825352-65-5[1][2]
Molecular Formula C22H23N70[1][2]
Molecular Weight 401.47 g/mol [1][2]
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=0O)N4C
SMILES
=C(C=CC4=N3)N5CCNC6(C5)CC6
InChl Key ASKZRYGFUPSJPN-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Risdiplam are crucial for its oral
bioavailability and systemic distribution.

Table 2.1: Physicochemical Properties of Risdiplam

Property Value Source
K Not explicitly determined; J. Med. Chem. 2018, 61, 15,
a
P weakly basic compound.[2] 6501-6517

J. Med. Chem. 2018, 61, 15,

logP ~2.5 (lipophilicity)[2
J (o A 6501-6517

Soluble in chloroform (~10
mg/mL).[3] High aqueous
solubility at pH < 4; poor
- solubility at pH = 4.[4] Soluble o
Solubility ) ) Tocris Bioscience;
in 1 eq. HCI (100 mM with

gentle warming). Insoluble in

Cayman Chemical; TGA;

MedChemExpress

DMSO and water under
standard conditions.[5][6]
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Table 2.2: Pharmacokinetic Properties of Risdiplam

Parameter

Human Data

Source

Bioavailability

Orally bioavailable.[7]

ACS Med. Chem. Lett. 2021,
12, 2,178-180

Tmax (Time to maximum

concentration)

1-4 hours.

FDA Clinical Pharmacology

Review

Protein Binding

~89% bound to plasma

proteins, primarily albumin.

FDA Clinical Pharmacology

Review

Volume of Distribution (Vd)

6.3 L/kg.

PubChem

Metabolism

Primarily metabolized by flavin
monooxygenase 1 and 3
(FMO1 and FMO3), and to a
lesser extent by CYP1Al, 2J2,
3A4, and 3A7. The major
metabolite is the

pharmacologically inactive M1.

[4]

Poirier et al., 2018

Elimination Half-life (t¥%)

Approximately 50 hours in

FDA Clinical Pharmacology

healthy adults. Review
Approximately 53% in feces
. (14% as unchanged drug) and
Excretion PubChem

28% in urine (8% as

unchanged drug).

Mechanism of Action: SMN2 Splicing Modification

Spinal muscular atrophy is caused by insufficient levels of the SMN protein due to mutations or

deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN

protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its

transcripts, resulting in a truncated, non-functional protein.[7][8]
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Risdiplam is designed to correct this splicing defect.[7][8] It binds to two specific sites on the
SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESEZ2) within exon 7 and the 5' splice site
(5'ss) of intron 7.[7][8][9] This dual binding stabilizes the interaction between the U1 small
nuclear ribonucleoprotein (SNnRNP) and the 5' splice site, a crucial step in spliceosome
assembly.[7][10] This action promotes the inclusion of exon 7 into the final mMRNA transcript,
leading to the production of full-length, functional SMN protein.[7][8]
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Caption: Mechanism of Risdiplam in SMN2 pre-mRNA splicing. (Within 100 characters)

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical and
clinical evaluation of Risdiplam. For complete, detailed protocols, readers are advised to
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consult the supplementary materials of the cited publications.

In Vitro SMN2 Splicing Assay

This assay is fundamental to assess the ability of Risdiplam to promote the inclusion of exon 7
in SMN2 mRNA.

Methodology:

o Cell Culture: SMA patient-derived fibroblasts or other suitable cell lines (e.g., HEK293 cells
expressing an SMN2 minigene reporter) are cultured under standard conditions.[8]

o Compound Treatment: Cells are treated with varying concentrations of Risdiplam or a
vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]

+ RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol
reagent.[11]

» Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse
transcriptase enzyme.[11]

e RT-gPCR Analysis: The relative levels of full-length SMN2 mRNA (containing exon 7) and
SMN2A7 mRNA (lacking exon 7) are quantified using real-time quantitative polymerase
chain reaction (RT-gPCR).[2] Specific primers are designed to amplify each transcript
isoform. The ratio of full-length to A7 transcripts is then calculated to determine the splicing
correction efficiency.
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Caption: Workflow for the in vitro SMN2 splicing assay. (Within 100 characters)

In Vivo SMN Protein Quantification in Animal Models

This protocol is used to evaluate the in vivo efficacy of Risdiplam in increasing SMN protein
levels in relevant tissues.

Methodology:

e Animal Models: Transgenic mouse models of SMA, such as the SMNA7 mouse, are
commonly used.[4][12]
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o Drug Administration: Risdiplam is administered orally to the animals at various doses for a
defined treatment period.[4][12]

o Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant
tissues (e.g., brain, spinal cord, muscle) are collected and snap-frozen.[13]

o Protein Extraction: Total protein is extracted from the tissues using a lysis buffer (e.g., RIPA
buffer) containing protease inhibitors.[13]

e Protein Quantification: The total protein concentration in the lysates is determined using a
standard protein assay (e.g., BCA assay).[13]

o Western Blot Analysis:
o Equal amounts of total protein from each sample are separated by SDS-PAGE.
o The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

o The membrane is blocked and then incubated with a primary antibody specific for the
SMN protein.

o A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

o The protein bands are visualized using a chemiluminescent substrate, and the band
intensities are quantified.[13][14]

o A housekeeping protein (e.g., GAPDH or tubulin) is also probed as a loading control.[14]

Clinical Trials Methodology Overview

The efficacy and safety of Risdiplam have been evaluated in several key clinical trials,
including FIREFISH and SUNFISH.

FIREFISH Study (NCT02913482)

o Population: Infants aged 1-7 months with Type 1 SMA.[15][16][17]
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o Design: An open-label, two-part study. Part 1 was a dose-escalation phase, and Part 2 was a
pivotal efficacy and safety study at the selected dose.[15][16][17][18][19]

e Primary Efficacy Endpoint (Part 2): The proportion of infants sitting without support for at
least 5 seconds at 12 months of treatment, assessed using the Bayley Scales of Infant and
Toddler Development Third Edition (BSID-I1I).[17]

o Key Secondary Endpoints: Survival without permanent ventilation, motor milestone
achievement (Hammersmith Infant Neurological Examination-2; HINE-2), and swallowing
function.[18]

SUNFISH Study (NCT02908685)

e Population: Children and young adults aged 2-25 years with Type 2 or 3 SMA.[20][21][22][23]
[24]

» Design: A two-part, randomized, placebo-controlled, double-blind study. Part 1 was a dose-
finding phase. Part 2 was a pivotal efficacy and safety study.[20][21][22][23][24]

e Primary Efficacy Endpoint (Part 2): Change from baseline in the Motor Function Measure 32
(MFM32) total score at 12 months.[22]

o Key Secondary Endpoint: Change from baseline in the Revised Upper Limb Module (RULM)
score.[22]

Conclusion

Risdiplam represents a significant advancement in the treatment of SMA, offering an effective
oral therapy that addresses the underlying molecular defect of the disease. Its well-
characterized chemical structure, favorable physicochemical and pharmacokinetic properties,
and demonstrated mechanism of action make it a valuable therapeutic option for a broad range
of SMA patients. The experimental methodologies outlined in this guide provide a framework
for the continued investigation and understanding of Risdiplam and other SMN2 splicing
modifiers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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